p-HYDROXYNOREPHEDRINE
CAS No.: 552-85-2
Cat. No.: VC21099358
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 552-85-2 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.2 g/mol |
IUPAC Name | 4-(2-amino-1-hydroxypropyl)phenol |
Standard InChI | InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 |
Standard InChI Key | JAYBQRKXEFDRER-UHFFFAOYSA-N |
SMILES | CC(C(C1=CC=C(C=C1)O)O)N |
Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)N |
Introduction
Chemical Properties and Structure
p-HYDROXYNOREPHEDRINE possesses a chemical formula of C9H13NO2 with a molar mass of approximately 167.208 g/mol. The compound's structure features a phenethylamine backbone with a hydroxyl group at the para position of the benzene ring, a beta-hydroxyl group, and an alpha-methyl group. This particular arrangement of functional groups confers its ability to interact with various physiological systems, particularly those involved in catecholamine metabolism and adrenergic function.
The compound's structural characteristics enable it to cross certain biological barriers and interact with specific receptor systems and enzymatic pathways. Its hydroxylation at the para position is particularly significant as this modification distinguishes it from its parent compounds and contributes substantially to its pharmacological profile and metabolic fate.
Metabolic Pathways and Formation
p-HYDROXYNOREPHEDRINE is primarily formed as a metabolite of amphetamine through a series of enzymatic reactions. The metabolic pathway begins with the conversion of amphetamine to p-hydroxyamphetamine, which is catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver. Subsequently, p-hydroxyamphetamine undergoes beta-hydroxylation catalyzed by dopamine β-hydroxylase to form p-HYDROXYNOREPHEDRINE .
This metabolic sequence represents an important detoxification pathway for amphetamine in humans. The conversion process involves specific enzymatic systems that exhibit genetic variability among individuals, potentially leading to differences in the rate and extent of p-HYDROXYNOREPHEDRINE formation following amphetamine administration. This variability may partially explain the differential responses observed among individuals exposed to amphetamine or related compounds.
The metabolic fate of p-HYDROXYNOREPHEDRINE itself involves multiple pathways, including further metabolism and urinary excretion. Research has demonstrated that the urinary excretion of p-HYDROXYNOREPHEDRINE follows a biexponential pattern with distinct first and second phase half-lives of approximately 13 and 55 hours, respectively . This extended elimination profile contributes to the compound's prolonged physiological effects and provides important pharmacokinetic information relevant to its potential clinical applications.
Pharmacological Effects
Effects on Blood Pressure and Adrenergic Function
One of the most significant pharmacological effects of p-HYDROXYNOREPHEDRINE is its ability to reduce blood pressure, particularly in hypertensive individuals. Clinical studies have demonstrated that administration of p-HYDROXYNOREPHEDRINE at doses of 600 mg daily produces substantial reductions in both erect and supine blood pressure. Specifically, mean erect blood pressure decreased by 22/14 mm Hg, while supine blood pressure decreased by 9/6 mm Hg during treatment .
The compound's antihypertensive effects appear to be mediated through its actions on peripheral adrenergic function, with no observable central nervous system effects reported in clinical studies . This peripheral mechanism of action distinguishes p-HYDROXYNOREPHEDRINE from many other antihypertensive agents that primarily act through central mechanisms or direct vascular effects.
Another notable pharmacological effect of p-HYDROXYNOREPHEDRINE is its ability to abolish the post-Valsalva diastolic overshoot, a cardiovascular reflex that depends on intact sympathetic nervous system function . This observation further supports the compound's significant impact on adrenergic neurotransmission and cardiovascular reflexes.
Effects on Catecholamine Metabolism
p-HYDROXYNOREPHEDRINE exerts profound effects on catecholamine metabolism, as evidenced by significant alterations in the urinary excretion of various catecholamines and their metabolites. Clinical studies comparing p-HYDROXYNOREPHEDRINE administration to placebo have documented the following changes in 24-hour urinary excretion patterns:
Catecholamine/Metabolite | Change During p-HYDROXYNOREPHEDRINE Treatment |
---|---|
Vanillylmandelic acid (VMA) | 42% decrease |
Norepinephrine | 42% decrease |
Normetanephrine | 400% increase |
Metanephrine | Unchanged |
Dopamine | 40% decrease |
Homovanillic acid | Unchanged |
Sum of VMA, NE, and NM | 23% decrease |
These alterations in catecholamine metabolism provide important insights into the biochemical mechanisms underlying p-HYDROXYNOREPHEDRINE's physiological effects . The substantial decrease in norepinephrine excretion reflects the compound's ability to deplete norepinephrine stores, while the marked increase in normetanephrine excretion suggests enhanced metabolism of catecholamines through specific pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume